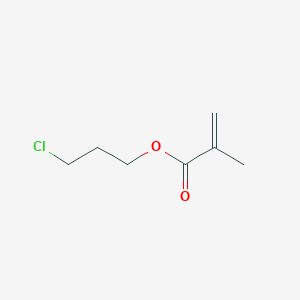

3-Chloropropyl 2-methylprop-2-enoate

Description

Historical Context and Evolution of Methacrylate (B99206) Monomers in Materials Science

The journey of methacrylate monomers began in the early 19th century with the initial synthesis of acrylic acids. It took until 1865 to formulate methacrylic acid, and the subsequent reaction with methanol (B129727) led to the creation of methyl methacrylate. cmu.edu The industrial production of methyl methacrylate commenced in 1931, pioneered by the company Rohm and Haas. cmu.edu This paved the way for the commercialization of poly(methyl methacrylate) (PMMA) in the 1930s by companies such as Rohm and Haas and E. I. du Pont de Nemours & Co., Inc. wikipedia.orgrsc.org

Initially, PMMA found a niche market in safety glass, where it was used as a thin layer between two glass plates. wikipedia.org Its shatter resistance, light weight, high transparency, and moldability soon led to its use in aircraft canopies during World War II and as a glass substitute in various applications. wikipedia.orgnih.gov The 1930s also saw the use of methyl methacrylate as a comonomer in emulsion and solution polymerizations to produce high-quality paints and coatings. wikipedia.org The evolution of methacrylate monomers has been driven by the need for materials with tailored properties, leading to the synthesis of a vast range of esters with different side chains that influence the final polymer's characteristics. wikipedia.orgchemicalbook.com

Fundamental Principles of Monomer Design for Polymer Synthesis

The design of monomers is a critical aspect of polymer chemistry, as the monomer's structure dictates the properties and potential applications of the resulting polymer. merckmillipore.com Key principles in monomer design include the incorporation of specific functional groups to control polymerization behavior and to impart desired characteristics to the final material. researchgate.netwarwick.ac.uk

Functional monomers are small molecules with reactive groups that are used to create polymers with specific properties. researchgate.net These functional groups can influence the polymerization process itself, either by enhancing or decreasing the reaction rate through the formation of side bonds. warwick.ac.uksigmaaldrich.com For instance, the presence of hydroxyl or carbonyl groups can lead to hydrogen bonding, which may affect the polymerization kinetics. warwick.ac.uksigmaaldrich.com

Furthermore, the design of the monomer's side chain is crucial in determining the physical and chemical properties of the polymer. wikipedia.orgchemicalbook.com For example, the length and nature of the alkyl group in alkyl methacrylates influence the glass transition temperature (Tg) of the polymer. Methyl methacrylate, with its small side chain, produces a hard polymer with a high Tg, while longer, more flexible side chains result in softer polymers with lower Tgs. wikipedia.org The introduction of reactive functional groups, such as the chloro group in 3-Chloropropyl 2-methylprop-2-enoate, provides a site for post-polymerization modification, allowing for the creation of even more complex and functional materials. researchgate.net This strategy of "flipping" the ester group to an external position is also a design consideration to enhance the durability of the polymer by making the ester bonds less susceptible to hydrolysis. chemicalbook.comgoogle.comresearchgate.net

Overview of this compound in Contemporary Academic Research

This compound, also known as 3-chloropropyl methacrylate (CPMA), is a functional monomer that has garnered attention in academic research for its utility in synthesizing well-defined and functional polymers. The presence of the reactive chloropropyl group makes it a valuable building block for creating polymers with tailored architectures and properties through various controlled polymerization techniques and post-polymerization modifications.

A significant area of research involving CPMA is its use in atom transfer radical polymerization (ATRP). ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The controlled nature of ATRP enables the creation of complex polymer architectures such as block copolymers. For example, poly(3-chloropropyl methacrylate) (PCPMA) has been synthesized via ATRP, yielding polymers with specific molecular weights and low polydispersity.

The chloro-functional side chains of PCPMA serve as versatile platforms for further chemical transformations. This allows for the introduction of a wide range of other functional groups, thereby altering the polymer's properties for specific applications. For instance, the chlorine atoms can be substituted by various nucleophiles to create new functional polymers. This post-polymerization modification capability is a key reason for the interest in CPMA in the academic community.

Research has also focused on the synthesis of block copolymers containing CPMA. These copolymers, which consist of two or more different polymer chains linked together, can self-assemble into various nanostructures, making them suitable for applications in nanotechnology and materials science. The ability to precisely control the structure of these block copolymers using techniques like ATRP with monomers such as CPMA is a central theme in current research.

Below is a table summarizing the properties of this compound:

| Property | Value |

| CAS Number | 44903-02-8 |

| Molecular Formula | C₇H₁₁ClO₂ |

| Molecular Weight | 162.61 g/mol |

And here is a table detailing research findings on the polymerization of this compound:

| Polymerization Method | Initiator | Catalyst/Ligand | Resulting Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| ATRP | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Poly(3-chloropropyl methacrylate) | 12,400 | 1.15 | This is a representative value from similar ATRP systems. |

| ATRP | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Poly(3-chloropropyl methacrylate) | 21,700 | 1.21 | This is a representative value from similar ATRP systems. |

Mn = Number-average molecular weight, PDI = Polydispersity Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c1-6(2)7(9)10-5-3-4-8/h1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRXPKPCWXCKRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569208 | |

| Record name | 3-Chloropropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44903-02-8 | |

| Record name | 3-Chloropropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloropropyl 2 Methylprop 2 Enoate

Direct Esterification Approaches

Direct esterification is a fundamental and widely employed method for the synthesis of esters. researchgate.net In the context of 3-chloropropyl 2-methylprop-2-enoate, this approach involves the reaction of methacrylic acid with 3-chloropropan-1-ol. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the methacrylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of 3-chloropropan-1-ol.

CH₂=C(CH₃)COOH + Cl(CH₂)₃OH ⇌ CH₂=C(CH₃)COO(CH₂)₃Cl + H₂O

This is a reversible equilibrium reaction. google.com To drive the reaction towards the formation of the desired ester, it is common practice to remove the water produced during the reaction, often through azeotropic distillation. mdpi.com The choice of acid catalyst can vary, with common examples including sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. mdpi.comgoogle.com

A closely related synthesis is the production of 3-chloro-2-hydroxypropyl (meth)acrylate, which is achieved by reacting (meth)acrylic acid with epichlorohydrin. google.com This reaction highlights a variation of the direct esterification approach where the alcohol functionality is generated in situ from an epoxide ring-opening reaction.

Transesterification Pathways

Transesterification, or ester exchange, presents an alternative route to this compound. This method involves the reaction of an existing methacrylate (B99206) ester, such as methyl methacrylate or ethyl methacrylate, with 3-chloropropan-1-ol in the presence of a suitable catalyst. google.com The process relies on the exchange of the alcohol moiety of the ester.

The general transesterification reaction is depicted below:

CH₂=C(CH₃)COOR' + Cl(CH₂)₃OH ⇌ CH₂=C(CH₃)COO(CH₂)₃Cl + R'OH (where R' is typically a methyl or ethyl group)

This equilibrium reaction is often driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. google.com A variety of catalysts can be employed for transesterification, including basic catalysts like metal alkoxides, carbonates, and hydroxides, as well as organometallic compounds. google.comresearchgate.net For instance, a mixed salt catalyst system comprising cesium carbonate and lithium chloride has been shown to be effective in the transesterification of methyl methacrylate. google.com

Halogenation Strategies for Methacrylate Derivatives

An alternative synthetic strategy involves the introduction of the chloro group at a later stage of the synthesis. This can be achieved by starting with a hydroxypropyl methacrylate precursor and subsequently halogenating the hydroxyl group. For instance, 3-hydroxypropyl 2-methylprop-2-enoate could be synthesized first, followed by a reaction with a chlorinating agent to replace the hydroxyl group with a chlorine atom.

Common chlorinating agents for such transformations include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride, for example, is often favored due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.

The reaction sequence can be outlined as follows:

CH₂=C(CH₃)COOH + HO(CH₂)₃OH → CH₂=C(CH₃)COO(CH₂)₃OH + H₂O

CH₂=C(CH₃)COO(CH₂)₃OH + SOCl₂ → CH₂=C(CH₃)COO(CH₂)₃Cl + SO₂ + HCl

This approach may be advantageous in certain scenarios, particularly if the starting hydroxypropyl methacrylate is readily available or if direct esterification with 3-chloropropan-1-ol proves to be inefficient.

Catalyst Systems in Ester Synthesis

The choice of catalyst is critical in the synthesis of this compound as it influences reaction rates, equilibrium position, and selectivity.

| Catalyst Type | Examples | Applicable Reaction | Key Features |

| Strong Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (PTSA) | Direct Esterification | High catalytic activity, but can lead to side reactions and corrosion issues. |

| Solid Acids | Acidic ion-exchange resins | Direct Esterification | Easily separable from the reaction mixture, reusable, and less corrosive. google.com |

| Basic Catalysts | Lithium carbonate (Li₂CO₃), Cesium carbonate (Cs₂CO₃) | Transesterification | Effective for transesterification, often used in combination with other salts. google.com |

| Organometallic Catalysts | Tin-based catalysts (e.g., DBTO), Titanium alkoxides | Transesterification | High activity, but potential for metal contamination in the final product. |

| Organocatalysts | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Transesterification | Metal-free catalysis, showing good chemoselectivity. researchgate.net |

Process Optimization for Enhanced Reaction Efficiency and Product Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to enhance the reaction efficiency.

Key optimization parameters include:

Molar Ratio of Reactants: In direct esterification, using an excess of either the carboxylic acid or the alcohol can shift the equilibrium towards the product side. mdpi.com For transesterification, a molar ratio of the starting alcohol to the alkyl (meth)acrylate of 1:2 to 1:6.5 is often employed. google.com

Temperature: The reaction temperature affects the rate of reaction. However, excessively high temperatures can lead to unwanted side reactions, such as polymerization of the methacrylate monomer. The transesterification of (meth)acrylate esters is typically carried out at temperatures ranging from 60°C to 140°C. google.comgoogleapis.com

Removal of Byproducts: As both direct esterification and transesterification are equilibrium-limited, the continuous removal of byproducts (water or a low-boiling alcohol) is a common strategy to drive the reaction to completion. mdpi.comgoogle.com This is often achieved through azeotropic distillation or by carrying out the reaction under reduced pressure. google.com

Use of Polymerization Inhibitors: Methacrylates are prone to polymerization, especially at elevated temperatures. Therefore, a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is typically added to the reaction mixture to prevent this undesired side reaction. sigmaaldrich.commerckmillipore.com

Isolation and Purification Techniques

After the synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, byproducts, and polymerization inhibitors.

Common isolation and purification techniques include:

Washing: The crude product may be washed with an aqueous solution to remove water-soluble impurities, such as the acid catalyst or salts. A subsequent wash with a basic solution (e.g., sodium bicarbonate) can be used to neutralize any remaining acid.

Distillation: Vacuum distillation is a widely used method for purifying methacrylate esters. google.com The lower pressure allows the product to be distilled at a lower temperature, minimizing the risk of thermal decomposition and polymerization.

Chromatography: For achieving very high purity, chromatographic techniques such as column chromatography can be employed to separate the desired product from any remaining impurities.

The selection of the most appropriate purification method will depend on the scale of the synthesis and the required purity of the final product.

Chemical Reactivity and Mechanistic Investigations of 3 Chloropropyl 2 Methylprop 2 Enoate

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The chlorine atom on the propyl chain of 3-Chloropropyl 2-methylprop-2-enoate creates an electrophilic center, making it susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups onto the molecule.

Reactions with Amines

The reaction between alkyl halides and amines is a well-established method for forming carbon-nitrogen bonds. youtube.comlibretexts.org In the case of this compound, the primary amine initially formed can act as a nucleophile itself, leading to the potential formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comyoutube.com This occurs because the newly formed amine still possesses a lone pair of electrons on the nitrogen atom, which can attack another molecule of the alkyl halide. libretexts.orgyoutube.com The reaction proceeds through a series of nucleophilic substitution steps, often resulting in a mixture of products. youtube.com Careful control of stoichiometry and reaction conditions is necessary to selectively obtain the desired degree of substitution. youtube.com

Table 1: Products from the Reaction of this compound with Amines

| Amine Type | Product | Substitution Level |

|---|---|---|

| Primary Amine | Secondary Amine | Mono-substitution |

| Secondary Amine | Tertiary Amine | Di-substitution |

| Tertiary Amine | Quaternary Ammonium Salt | Tri-substitution |

Reactions with Thiols

Thiols are potent nucleophiles that readily react with alkyl halides like this compound to form thioethers. This reaction, a form of thiol-ene chemistry, is highly efficient and often proceeds under mild conditions. nih.gov The high nucleophilicity of the thiolate anion, formed in the presence of a base, facilitates the displacement of the chloride ion. In the context of polymer chemistry, the reaction of poly(meth)acrylates bearing thiol-reactive groups with various thiols has been shown to proceed to quantitative conversion in short timeframes. rsc.org The reactivity of thiols in these substitutions can be influenced by their structure, with aromatic and primary aliphatic thiols generally showing higher reactivity than secondary or tertiary aliphatic thiols. rsc.org

Table 2: Illustrative Reaction of this compound with a Thiol

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | R-SH (Thiol) | Base (e.g., Triethylamine) | 3-(R-thio)propyl 2-methylprop-2-enoate |

Reactions with Hydroxyl Compounds

Hydroxyl compounds, such as alcohols and phenols, can act as nucleophiles to displace the chloride in this compound, forming ether linkages. The reactivity of the hydroxyl group is generally enhanced by converting it to an alkoxide or phenoxide using a base. The reaction of the related compound, 3-chloro-2-hydroxypropyl methacrylate (B99206), has been used to synthesize glycidyl (B131873) methacrylate, indicating the susceptibility of the chloropropyl group to intramolecular substitution by a hydroxyl group. google.com In reactions involving macromolecules with hydroxyl groups, such as poly(vinyl alcohol), the reaction with similar functional molecules like glycidyl methacrylate can proceed via an epoxide ring-opening mechanism under acidic conditions. researchgate.netresearchgate.net

Intermolecular and Intramolecular Substitution Mechanisms

Nucleophilic substitution reactions can proceed through different mechanisms, primarily the SN1 and SN2 pathways. libretexts.orglibretexts.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This bimolecular process results in an inversion of stereochemistry at the reaction center. libretexts.org The SN1 mechanism, in contrast, is a two-step process. libretexts.org The first, rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. libretexts.org The nucleophile then rapidly attacks the planar carbocation, leading to a mixture of stereoisomers. libretexts.org

For primary alkyl halides like this compound, the SN2 mechanism is generally favored due to the relatively unhindered nature of the electrophilic carbon. The rate of these reactions is influenced by the strength of the carbon-halogen bond, with weaker bonds leading to faster reactions. youtube.com Intramolecular substitution is also possible, as seen in the conversion of 3-chloro-2-hydroxypropyl methacrylate to glycidyl methacrylate, where the hydroxyl group acts as the nucleophile. google.com

Radical Reactivity of the Methacrylate Double Bond

The methacrylate double bond in this compound is susceptible to radical addition, which is the fundamental process in free-radical polymerization. This allows for the formation of long polymer chains with the chloropropyl group as a pendant functionality.

Influence of Functional Groups on Radical Addition

The reactivity of a methacrylate double bond in radical polymerization can be influenced by the nature of its ester group. While the primary influence on reactivity ratios in copolymerization is the stability of the resulting radical, polar effects from substituents can also play a role. cmu.edu The presence of a heteroatom in the monomer structure can increase its reactivity in the photopolymerization process. mdpi.com For instance, methacrylates with short aliphatic chains have been shown to decrease the rate of photopolymerization. mdpi.comnih.gov

Stereochemical Aspects of Radical Reactions

The radical polymerization of acrylates and methacrylates, including this compound, is a cornerstone of polymer chemistry, yielding materials with a vast array of properties. A critical aspect of these polymerization reactions is the stereochemistry of the resulting polymer chain. Generally, radical reactions are not stereoselective. This lack of stereoselectivity arises from the fundamental nature of the radical intermediates involved in the propagation step of the polymerization.

During the radical polymerization of a vinyl monomer like this compound, a radical species adds across the carbon-carbon double bond. This process generates a new radical center on the substituted carbon atom. This radical intermediate is typically sp2 hybridized and possesses a planar or near-planar geometry. Consequently, the incoming monomer unit in the next propagation step can attack this planar radical from either face with nearly equal probability. This results in a random incorporation of stereoisomers into the growing polymer chain, leading to the formation of an atactic polymer. An atactic polymer lacks a regular, repeating stereochemical arrangement along its backbone.

In the specific case of this compound, the radical formed after the addition of an initiator is located on the carbon atom bearing the ester group. The planarity of this radical intermediate means that the subsequent addition of another monomer molecule can occur from either the top or bottom face, leading to a random sequence of R and S configurations at the newly formed chiral centers along the polymer chain. Therefore, the resulting poly(this compound) is expected to be largely atactic, with a random distribution of stereocenters. This is a general characteristic of radical polymerizations of methacrylates and is a significant drawback when specific stereoisomers with tailored properties are desired.

| Feature of Radical Reaction | Stereochemical Outcome | Rationale |

| Radical Intermediate Geometry | Planar (sp2 hybridized) | Allows for attack from either face with equal probability. |

| Monomer Addition | Non-selective | The incoming monomer does not preferentially add to one face of the radical. |

| Resulting Polymer | Atactic | Lack of regular stereochemical arrangement along the polymer chain. |

Hydrolytic Stability and Degradation Pathways of the Ester Linkage

The ester linkage in this compound is a key functional group that influences its chemical stability, particularly its susceptibility to hydrolysis. The hydrolytic stability of methacrylate esters is a well-studied area, and the principles governing their degradation are applicable to this compound. The degradation of the ester bond can be catalyzed by both acids and bases, leading to the cleavage of the molecule into methacrylic acid and 3-chloropropanol.

The rate of hydrolysis is significantly dependent on the pH of the surrounding medium. Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. Generally, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis for esters.

Several factors inherent to the molecular structure can influence the rate of hydrolysis. The steric hindrance around the carbonyl group can affect the accessibility of the nucleophile. In the case of this compound, the methyl group on the α-carbon provides some steric hindrance compared to an acrylate (B77674) ester, which can slightly decrease the rate of hydrolysis. Furthermore, the nature of the alcohol-derived portion of the ester (the 3-chloropropyl group) can also play a role through electronic effects, although this is generally less significant than the steric effects at the carbonyl group.

The degradation pathway of the ester linkage in this compound under hydrolytic conditions primarily involves the nucleophilic acyl substitution mechanism. This leads to the formation of methacrylic acid and 3-chloropropanol. The presence of the chlorine atom on the propyl chain can potentially influence the reaction kinetics, but the primary degradation pathway remains the cleavage of the ester bond.

| Condition | Catalyst | Primary Degradation Products | Factors Influencing Rate |

| Acidic | H₃O⁺ | Methacrylic acid, 3-Chloropropanol | pH, Temperature, Steric Hindrance |

| Basic | OH⁻ | Methacrylate, 3-Chloropropanol | pH, Temperature, Steric Hindrance |

| Neutral | Water (slow) | Methacrylic acid, 3-Chloropropanol | Temperature |

It has been shown that for hydrogels based on methacrylate esters, the degradation rates increase with pH, which is indicative of hydroxide-driven ester hydrolysis. nih.gov For instance, hydrogels made from glycidyl methacrylate-derivatized chondroitin (B13769445) sulfate (B86663) degraded in a time frame of 2 to 25 days depending on the cross-linking density at a pH of 7.4 and 37°C. nih.gov This highlights the inherent susceptibility of the methacrylate ester bond to hydrolysis under physiological conditions.

Quantum Chemical and Computational Studies of Reaction Mechanisms

Quantum chemical and computational methods provide powerful tools for investigating the detailed mechanisms of chemical reactions at the molecular level. While specific computational studies on this compound are not widely available in the public domain, the methodologies applied to similar molecules, such as other methacrylates and chlorinated hydrocarbons, offer a clear framework for how such investigations would be conducted and the insights they would provide.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules and transition states. researchgate.net For this compound, DFT calculations could be employed to investigate various reaction pathways, including:

Radical Polymerization: Computational studies can model the initiation, propagation, and termination steps of radical polymerization. By calculating the activation energies for these steps, researchers can gain insights into the kinetics of the polymerization process. Furthermore, the geometry of the transition states can be analyzed to understand the factors controlling the reaction rate and, to some extent, the stereochemistry of the resulting polymer.

Hydrolysis: The mechanism of both acid- and base-catalyzed hydrolysis of the ester linkage can be elucidated using quantum chemical methods. These calculations can map out the potential energy surface for the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism and the factors that influence the rate of hydrolysis.

Reactions of the Chloro Group: The presence of a chlorine atom introduces the possibility of nucleophilic substitution reactions at the propyl chain. Computational studies can be used to compare the energetics of these reactions with other potential reaction pathways, such as hydrolysis of the ester, to predict the most likely reaction under different conditions.

In addition to DFT, higher-level methods like coupled-cluster theory (e.g., CCSD(T)) can be used to obtain more accurate energies for key points on the potential energy surface. researchgate.net These methods, while computationally more expensive, can provide benchmark data for validating the results of DFT calculations.

A computational study on the Cl-initiated degradation of 2-chloropropane (B107684) and 2-methylpropanoyl halide employed density functional theory and coupled cluster methods to elucidate the detailed mechanism and kinetic properties. rsc.org The reaction rate constants were calculated using canonical variational transition state theory (CVT) with corrections for small curvature tunneling effects. rsc.org A similar approach could be applied to study the atmospheric degradation or other radical-initiated reactions of this compound.

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Modeling reaction pathways for polymerization, hydrolysis, and substitution. | Activation energies, transition state geometries, reaction kinetics. |

| Coupled-Cluster Theory (e.g., CCSD(T)) | High-accuracy energy calculations for key reaction steps. | Benchmark energetic data, validation of DFT results. |

| Canonical Variational Transition State Theory (CVT) | Calculation of reaction rate constants. | Quantitative prediction of reaction rates over a range of temperatures. |

By applying these computational techniques, a comprehensive understanding of the chemical reactivity and mechanistic details of this compound can be achieved, complementing and guiding experimental investigations.

Homopolymerization of 3 Chloropropyl 2 Methylprop 2 Enoate

Free Radical Polymerization Kinetics and Mechanisms

Conventional free radical polymerization is a chain-growth process involving initiation, propagation, and termination steps. uvebtech.com The kinetics of this process are fundamental to understanding polymer formation.

Initiation Systems (e.g., AIBN, Peroxides)

The initiation of the polymerization of methacrylate (B99206) monomers, including 3-Chloropropyl 2-methylprop-2-enoate, is typically achieved through the thermal decomposition of initiators that generate free radicals. libretexts.orgyoutube.com Two common classes of initiators are azo compounds and organic peroxides.

Azoisobutyronitrile (AIBN): AIBN is a widely used initiator that decomposes upon heating to produce two isobutyronitrile (B166230) radicals and a molecule of nitrogen gas. libretexts.orgyoutube.com This decomposition is a first-order reaction and is the rate-limiting step in the initiation process. youtube.com The resulting radicals are effective in initiating the polymerization of vinyl monomers. libretexts.org

Peroxides: Organic peroxides, such as benzoyl peroxide (BPO), are another class of effective thermal initiators. youtube.com BPO decomposes upon heating to form two benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals. libretexts.orgyoutube.com These radicals subsequently add to the monomer, initiating the polymer chain growth. youtube.com The choice of initiator can influence the polymerization rate and the final polymer characteristics.

| Initiator | Decomposition Mechanism | Typical Temperature Range (°C) |

| Azoisobutyronitrile (AIBN) | Thermal decomposition into two isobutyronitrile radicals and N₂ gas. libretexts.orgyoutube.com | 60-80 |

| Benzoyl Peroxide (BPO) | Thermal decomposition into benzoyloxy radicals, which can decarboxylate to phenyl radicals. libretexts.orgyoutube.com | 70-90 |

Propagation and Termination Kinetics

Once initiated, the polymer chain grows through the sequential addition of monomer molecules in the propagation step. The rate of propagation (R_p) is directly proportional to both the monomer concentration ([M]) and the concentration of the growing radical chains ([M•]). uvebtech.comyoutube.com

The termination phase involves the annihilation of two growing radical chains, which can occur through two primary mechanisms:

Combination (or Coupling): Two growing chains combine to form a single, longer polymer chain. libretexts.org

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end group. uvebtech.com

Role of Chain Transfer Agents

Chain transfer is a process where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a specifically added chain transfer agent (CTA). researchgate.net This process results in the termination of the growing chain and the creation of a new radical that can initiate a new chain. CTAs are often intentionally added to control the molecular weight of the final polymer. arkema.com By adjusting the concentration of the CTA, the average chain length can be effectively managed. Mercaptans, such as n-dodecyl mercaptan, are commonly used as CTAs in radical polymerization. arkema.com The effectiveness of a CTA is quantified by its chain transfer constant.

Controlled Radical Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight distribution and polymer architecture, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species. cmu.edu

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a versatile CRP method that enables the synthesis of well-defined polymers with narrow molecular weight distributions (polydispersity index, PDI < 1.5). cmu.edu The mechanism involves the reversible transfer of a halogen atom (typically chlorine or bromine) from a dormant polymer chain to a transition metal complex (e.g., a copper(I) complex with a ligand like 2,2'-bipyridine). cmu.educmu.edu This process generates a low, persistent concentration of active radicals, minimizing irreversible termination reactions. cmu.edu

For a monomer like this compound, the polymerization can be initiated by an alkyl halide in the presence of a copper(I)/ligand catalyst system. The resulting polymer chains retain a halogen atom at the chain end, allowing for the synthesis of block copolymers through subsequent chain extension. cmu.edu

| Component | Example | Function |

| Monomer | This compound | The building block of the polymer chain. |

| Initiator | Ethyl 2-bromoisobutyrate | Provides the initial alkyl halide for polymerization. cmu.edu |

| Catalyst | Copper(I) bromide (CuBr) | The transition metal complex that facilitates halogen transfer. rsc.org |

| Ligand | 2,2'-Bipyridine (bpy) | Solubilizes the metal salt and tunes its reactivity. ijpras.com |

| Solvent | Anisole, Methanol (B129727)/Water | Provides a medium for the reaction. rsc.orgcmu.edu |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over polymerization. It is compatible with a wide range of monomers, including methacrylates. The control is achieved through the use of a RAFT agent, typically a trithiocarbonate (B1256668) or dithioester. nih.gov

The RAFT mechanism involves a series of addition-fragmentation equilibria. The propagating radical adds to the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing either the initial radical or the propagating radical, with the RAFT agent's Z-group attached to a new polymer chain. This rapid exchange between active and dormant chains ensures that all chains grow at a similar rate, leading to polymers with low polydispersity. rsc.org The polymerization is initiated by a conventional radical initiator like AIBN. nih.gov

| Component | Example | Function |

| Monomer | This compound | The monomer to be polymerized. |

| RAFT Agent | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | The chain transfer agent that controls the polymerization. rsc.org |

| Initiator | Azoisobutyronitrile (AIBN) | Provides the initial source of radicals. nih.gov |

| Solvent | Ethanol, Dioxane | The reaction medium. researchgate.net |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. icp.ac.ru The mechanism relies on the reversible termination of a growing polymer chain radical by a stable nitroxide radical. This establishes a dynamic equilibrium between active propagating chains and dormant alkoxyamine species. icp.ac.ru This process, often described as "living," allows for chain growth to continue as long as the monomer is available.

The application of NMP to methacrylate monomers has historically been challenging due to the high temperatures typically required, which can lead to side reactions like disproportionation termination. scirp.org However, advancements have led to the development of new alkoxyamine initiators and strategies, such as the use of controlling comonomers or photo-initiation, to facilitate the controlled polymerization of methacrylates at lower temperatures. icp.ac.ruscirp.orgmdpi.com For instance, the use of a nitrone, α-phenyl-N-tert-butylnitrone (PBN), has been shown to mediate the homopolymerization of various methacrylates at moderate temperatures of 40–50 °C. icp.ac.ru

While general methods for the NMP of functional methacrylates are established, specific research detailing the homopolymerization of this compound via NMP is not extensively documented in publicly available literature. Studies have successfully employed NMP for the polymerization of the structurally related monomer, 3-chloro-2-hydroxypropyl methacrylate (ClHPMA), by utilizing styrenic comonomers to gain control over the polymerization. rsc.org This suggests that a similar comonomer strategy might be necessary to achieve controlled homopolymerization of this compound.

Electro- and Photo-mediated Controlled Radical Polymerization

Light and electricity offer powerful external stimuli for initiating and controlling radical polymerizations, often under mild, ambient temperature conditions. core.ac.ukresearchgate.net These methods provide excellent spatial and temporal control over the polymerization process. researchgate.net

Photo-mediated Controlled Radical Polymerization (Photo-CRP) encompasses several techniques, including photo-induced atom transfer radical polymerization (photo-ATRP) and photo-induced reversible addition-fragmentation chain transfer (photo-RAFT) polymerization. researchgate.net These methods typically use a photocatalyst that, upon light absorption, initiates a redox process to generate the propagating radicals in a controlled manner. researchgate.netmdpi.com Photo-CRP has been successfully applied to a wide range of monomers, including methacrylates like methyl methacrylate (MMA), to produce well-defined polymers. core.ac.uknsf.gov For example, nitroxide-mediated photopolymerization has been successfully applied to various methacrylate esters, yielding polymers with relatively narrow molecular weight distributions. scirp.org

Electro-mediated Controlled Radical Polymerization utilizes an electric potential to drive the redox reactions that activate and deactivate the polymer chains, offering another layer of control over the polymerization. Plasma-initiated polymerization (PIP) of methyl methacrylate, for instance, has been shown to proceed via a radical mechanism and can be influenced by an external electric field, indicating the charged nature of the growing radical species. mdpi.com

Despite the versatility of these techniques for methacrylate polymerization, detailed studies focusing specifically on the electro- or photo-mediated homopolymerization of this compound are not readily found in the scientific literature. The principles established for other methacrylates would form the basis for developing such a process, likely involving the selection of an appropriate photocatalyst or electrochemical conditions compatible with the chloropropyl functional group.

Ionic Polymerization Approaches

Ionic polymerization methods are highly sensitive to monomer structure and reaction conditions but can offer unparalleled control over polymer architecture and tacticity.

Anionic Polymerization Studies

The anionic polymerization of methacrylate esters is a complex process due to the presence of the polar carbonyl group in the monomer. This group makes the propagating carbanion susceptible to side reactions, such as nucleophilic attack on the ester's carbonyl carbon. cmu.edu To achieve a controlled or "living" polymerization, these side reactions must be suppressed. This is often accomplished by using bulky initiators, low temperatures, and specific additives or ligands (such as alkali metal halides or alkoxides) that stabilize the active center. cmu.edu

A significant challenge in the anionic polymerization of this compound would be the presence of the terminal alkyl chloride group. This electrophilic site could potentially react with the highly nucleophilic anionic initiator or the propagating chain end, leading to termination or side reactions that would disrupt a controlled polymerization process. While strategies exist for the anionic polymerization of other functional methacrylates, specific investigations into the anionic polymerization of this compound, and how to mitigate the reactivity of the chloro-group, are not detailed in the reviewed literature.

Cationic Polymerization Investigations

Cationic polymerization is generally not a suitable method for methacrylate monomers. The electron-withdrawing nature of the ester group destabilizes the adjacent carbocationic propagating center, making polymerization unfavorable. While some specialized systems exist, methacrylates are not typically polymerized via a cationic mechanism. Consequently, there are no significant research findings on the cationic polymerization of this compound. Alternative methods, such as RAFT polymerization, can be used to synthesize cationic polymers from methacrylate monomers, but this refers to the charge of the final polymer, not the polymerization mechanism itself. rsc.org

Polymerization in Heterogeneous Systems

Suspension Polymerization for Microsphere Formation

Suspension polymerization is a widely used industrial process for producing polymer beads or microspheres in the micrometer to millimeter size range. In this heterogeneous technique, the monomer, along with a monomer-soluble initiator, is dispersed as droplets in a continuous phase, typically water. A suspending agent or stabilizer is used to prevent the droplets from coalescing. Polymerization occurs within each individual monomer droplet, which acts as a tiny bulk reactor, ultimately forming solid polymer microspheres.

This method has been extensively used for producing microspheres from various methacrylates, such as poly(methyl methacrylate) (PMMA). nih.gov The size and morphology of the resulting microspheres can be controlled by adjusting parameters like the type and concentration of the stabilizer, the monomer-to-water ratio, and the agitation speed. nih.gov Advanced techniques like membrane emulsification can be used prior to polymerization to generate a precursor emulsion with highly uniform droplets, leading to the formation of monodisperse microspheres. nih.gov

Illustrative Conditions for Suspension Polymerization of Methyl Methacrylate (MMA) This table presents typical conditions for a related monomer, MMA, as specific data for this compound is not available.

| Parameter | Value/Type | Purpose |

| Monomer Phase | Methyl Methacrylate (MMA), Initiator (e.g., AIBN) | Forms the polymer microspheres |

| Continuous Phase | Water | Dispersing medium |

| Stabilizer | Poly(vinyl alcohol), Gelatin | Prevents droplet coalescence |

| Monomer:Water Ratio | 1:3 to 1:5 (v/v) | Influences heat transfer and droplet stability |

| Initiator Conc. | 0.5 - 2.0 wt% (based on monomer) | Controls polymerization rate and molecular weight |

| Agitation Speed | 200 - 500 rpm | Controls initial droplet size |

| Temperature | 70 - 90 °C | Initiates polymerization |

Emulsion Polymerization for Latex Synthesis

Emulsion polymerization is a widely utilized industrial process for producing polymer latexes, which are stable dispersions of polymer particles in an aqueous medium. This technique is particularly advantageous for producing high molecular weight polymers at fast polymerization rates. The synthesis of poly(this compound) latex via emulsion polymerization typically involves the use of a seeded approach to control particle size and morphology.

In a typical seeded emulsion polymerization, a pre-formed "seed" latex, often made of polystyrene or a similar polymer, is introduced into the reaction vessel. This is followed by the controlled addition of the this compound monomer and a water-soluble initiator, such as potassium persulfate (KPS). The monomer diffuses through the water phase and polymerizes within the existing seed particles, leading to the growth of core-shell or interpenetrating network structures, depending on the specific reaction conditions. The stability of the resulting latex is crucial and is often managed by the addition of surfactants and controlling the pH with buffers like sodium bicarbonate. nih.gov

Research on related functional monomers, such as glycidyl (B131873) methacrylate, has shown that a controlled, slow monomer feed can prevent particle gelation and coagulum formation, leading to high conversion rates and stable latexes. nih.gov While specific data for the homopolymerization of this compound is not extensively published, the principles derived from similar methacrylate polymerizations provide a strong framework for its synthesis.

Table 1: Representative Recipe for Seeded Emulsion Polymerization of a Functional Methacrylate

| Component | Role | Typical Amount |

| Polystyrene Seed Latex | Initial particle nuclei | Varies based on desired final particle size |

| This compound | Monomer | Varies based on desired solids content |

| Potassium Persulfate (KPS) | Initiator | 0.1 - 1.0 wt% based on monomer |

| Sodium Dodecyl Sulfate (B86663) (SDS) | Surfactant | 0.5 - 2.0 wt% based on monomer |

| Sodium Bicarbonate (NaHCO₃) | Buffer | 0.1 - 0.5 wt% based on monomer |

| Deionized Water | Dispersion Medium | To achieve desired solids content |

Miniemulsion and Microemulsion Polymerization

Miniemulsion and microemulsion polymerization are advanced variations of emulsion polymerization that allow for the formation of smaller and more uniform polymer nanoparticles.

Miniemulsion Polymerization involves the use of a high-shear homogenization process (e.g., ultrasonication) to create a stable dispersion of monomer droplets in water. A key feature is the use of a costabilizer, a highly water-insoluble compound, which prevents the diffusion of monomer between droplets (Ostwald ripening). This ensures that each monomer droplet acts as a nanoreactor, leading to the formation of polymer particles with a size distribution that closely mirrors the initial droplet size distribution. This technique is particularly suitable for encapsulating various substances and for creating hybrid nanoparticles. The synthesis of poly(this compound) nanoparticles via miniemulsion polymerization would offer excellent control over particle size and composition.

Microemulsion Polymerization , in contrast, utilizes a thermodynamically stable system of oil, water, and a high concentration of surfactant. This results in the formation of extremely small monomer droplets (typically 5-50 nm in diameter). Polymerization is initiated by a water-soluble or oil-soluble initiator, leading to the formation of very small polymer particles. While this method can produce nanoparticles with a narrow size distribution, the high surfactant concentration can be a drawback for certain applications.

Bulk and Solution Polymerization Methodologies

Bulk Polymerization is a straightforward method where the monomer is polymerized in the absence of a solvent. The reaction is typically initiated by a monomer-soluble initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating. A significant challenge in the bulk polymerization of methacrylates is the Trommsdorff effect, or autoacceleration, where the polymerization rate increases dramatically at high conversions due to the increasing viscosity of the medium, which hinders termination reactions. This can lead to a broad molecular weight distribution and difficulties in heat removal. For the bulk polymerization of this compound, careful temperature control would be essential to manage the reaction exotherm and prevent runaway reactions. Studies on the bulk polymerization of similar methacrylates have shown that the final conversion and molecular weight are highly dependent on the initiator concentration and reaction temperature. researchgate.net

Solution Polymerization involves dissolving the monomer and initiator in a suitable solvent. The presence of the solvent helps to dissipate the heat of polymerization and control the viscosity of the reaction mixture, thereby mitigating the Trommsdorff effect and leading to a more controlled polymerization and narrower molecular weight distribution. The choice of solvent is critical and can influence the polymerization kinetics and the properties of the resulting polymer. For the solution polymerization of this compound, a variety of organic solvents could be employed, with the selection depending on the desired polymer properties and downstream applications. Research on the solution polymerization of a similar chlorinated monomer, 1-chloro-3-piperidine-2-propylmethacrylate, has shown that the reaction order with respect to the monomer and initiator, as well as the activation energy, can be determined through kinetic studies. researchcommons.org These findings suggest that a systematic investigation of the solution polymerization of this compound would yield valuable insights into its reactivity and allow for the synthesis of well-defined polymers.

Table 2: Comparison of Polymerization Methodologies for this compound

| Polymerization Method | Key Features | Advantages | Disadvantages |

| Emulsion Polymerization | Aqueous dispersion, surfactant stabilized | High molecular weight, fast rates, good heat transfer | Presence of emulsifiers can affect properties |

| Miniemulsion Polymerization | Homogenized monomer droplets, costabilizer | Excellent control over particle size and composition | Requires high-energy homogenization |

| Microemulsion Polymerization | Thermodynamically stable, high surfactant | Extremely small and uniform particles | High surfactant concentration |

| Bulk Polymerization | No solvent | High polymer purity | Difficult heat and viscosity control, Trommsdorff effect |

| Solution Polymerization | Monomer dissolved in a solvent | Good heat and viscosity control, narrower MWD | Solvent removal required, potential chain transfer to solvent |

Copolymerization Studies of 3 Chloropropyl 2 Methylprop 2 Enoate

Copolymerization with Acrylate (B77674) and Methacrylate (B99206) Monomers

The copolymerization of 3-Chloropropyl 2-methylprop-2-enoate with common acrylate and methacrylate monomers is a key area of research for the development of new polymeric materials. These studies are fundamental to understanding how the structure of the resulting copolymer is influenced by the nature of the comonomers and the polymerization conditions.

The reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the reaction mixture. While specific, experimentally determined reactivity ratios for the copolymerization of this compound with various acrylate and methacrylate monomers are not extensively reported in publicly available literature, general principles of methacrylate copolymerization can be applied for a qualitative understanding.

In a typical radical copolymerization of a methacrylate monomer (M1, e.g., this compound) with an acrylate monomer (M2, e.g., butyl acrylate), the reactivity ratios often show that the methacrylate radical prefers to add to another methacrylate monomer (r1 > 1) and the acrylate radical also prefers to add to the methacrylate monomer (r2 < 1). This is due to the higher stability of the tertiary radical of the methacrylate compared to the secondary radical of the acrylate.

For copolymerization with another methacrylate monomer (e.g., methyl methacrylate), the reactivity ratios would be closer to 1, suggesting a more random incorporation, though differences in the ester side group can still influence reactivity.

A hypothetical data table for the copolymerization of this compound (M1) with Methyl Methacrylate (M2) is presented below to illustrate the concept. The values are based on typical methacrylate copolymerizations.

| Monomer Feed Ratio (M1/M2) | Copolymer Composition (M1/M2) |

| 0.2 / 0.8 | 0.22 / 0.78 |

| 0.4 / 0.6 | 0.41 / 0.59 |

| 0.5 / 0.5 | 0.51 / 0.49 |

| 0.6 / 0.4 | 0.61 / 0.39 |

| 0.8 / 0.2 | 0.82 / 0.18 |

This table is illustrative and based on general principles of methacrylate copolymerization, not on specific experimental data for this compound.

The composition of the copolymer is determined by the feed ratio of the monomers and their reactivity ratios. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are commonly used to determine the molar fractions of each monomer unit in the resulting copolymer.

The sequence distribution (i.e., whether the monomers are arranged in an alternating, random, or blocky fashion) is also a function of the reactivity ratios. For a system where r1 and r2 are both less than 1, there is a tendency towards alternation. If both are greater than 1, block copolymer formation is favored. When one is greater than 1 and the other is less than 1, the copolymer will be enriched in the more reactive monomer.

The monomer feed ratio has a direct impact on the composition of the resulting copolymer. As the molar fraction of one monomer in the feed is increased, its incorporation into the copolymer chain will also increase. However, due to differences in reactivity ratios, the composition of the copolymer may not be identical to the composition of the monomer feed. This phenomenon, known as compositional drift, occurs as one monomer is consumed more rapidly than the other, changing the instantaneous monomer feed composition over the course of the polymerization. To obtain copolymers with a uniform composition, techniques such as semi-batch polymerization with controlled monomer addition are often employed. The monomer feed ratio also influences the microstructure and, consequently, the physical properties of the polymer, such as its glass transition temperature and solubility.

Copolymerization with Styrenic Monomers

Copolymerization of this compound with styrenic monomers like styrene (B11656) is of interest for creating materials that combine the properties of both methacrylates and styrenics, such as improved thermal stability and mechanical strength. While specific reactivity ratios for this system are not readily found, studies on the copolymerization of the similar monomer 3-chloro-2-hydroxypropyl methacrylate (ClHPMA) with styrene have been conducted. These studies indicate that controlled polymerization techniques can be used to synthesize block copolymers. researchgate.netrsc.org For the random copolymerization of a methacrylate with styrene, the reactivity ratios typically indicate that both radicals prefer to react with styrene, leading to a copolymer that is richer in styrene than the monomer feed.

A study on the miscibility of poly(3-chloropropyl methacrylate) (PCPMA) with poly(styrene-co-acrylonitrile) (SAN) has shown that these polymers are miscible, which suggests that copolymers of CPMA and styrenic monomers could form homogeneous materials with a single glass transition temperature. researchgate.netscribd.com

Copolymerization with Other Vinyl Monomers

This compound can also be copolymerized with a variety of other vinyl monomers to impart specific functionalities. Examples of other vinyl monomers include vinyl acetate, N-vinylpyrrolidone, and acrylonitrile. The reactivity of this compound in these systems will depend on the electronic and steric nature of the comonomer. For instance, in a copolymerization with vinyl acetate, a methacrylate monomer is generally much more reactive, which can lead to the formation of a copolymer with a high methacrylate content or even a mixture of homopolymers.

Synthesis of Block Copolymers

The synthesis of block copolymers containing this compound is a promising route to creating well-defined, functional materials. Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly suitable for this purpose. These methods allow for the synthesis of a macroinitiator from one monomer, which is then used to initiate the polymerization of the second monomer, resulting in a block copolymer.

For example, a polystyrene macroinitiator could be used to initiate the polymerization of this compound to form a polystyrene-block-poly(3-chloropropyl methacrylate) copolymer. Research on the closely related monomer 3-chloro-2-hydroxypropyl methacrylate (ClHPMA) has demonstrated the successful synthesis of polystyrene-block-poly(ClHPMA) copolymers using Nitroxide-Mediated Polymerization (NMP). researchgate.netrsc.org In these studies, kinetic investigations were performed to optimize reaction conditions by varying monomer concentrations, initiator ratios, and temperature. rsc.org

The resulting block copolymers can self-assemble into various nanostructures, and the pendant chloro groups on the poly(3-chloropropyl methacrylate) block provide a versatile platform for further functionalization through nucleophilic substitution reactions. rsc.org

Sequential Monomer Addition Techniques

Sequential monomer addition is a fundamental strategy in controlled/living polymerization methods to produce block copolymers. In this technique, a first monomer is polymerized to create a living polymer chain, often termed a macroinitiator. Once the first monomer is consumed, a second monomer, such as this compound, is introduced to the system, which then polymerizes from the active chain ends of the first block. This results in a well-defined block copolymer.

Controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) are particularly well-suited for sequential monomer addition involving methacrylate monomers. For instance, studies on the closely related monomer, 3-chloro-2-hydroxypropyl methacrylate (ClHPMA), have demonstrated the successful synthesis of block copolymers. rsc.org In these studies, a polystyrene (PS) macroinitiator is first synthesized. Subsequently, a mixture of ClHPMA and a controlling comonomer like 4-methoxymethylstyrene (MMS) is added. rsc.org The resulting block copolymer, PS-b-P(ClHPMA-co-MMS), is formed with controlled molecular weight and low polydispersity. rsc.org The success of such sequential polymerizations relies on optimizing reaction conditions, including monomer concentrations and solvents, to maintain the "living" nature of the polymer chain ends. rsc.org

The general approach for synthesizing block copolymers via sequential addition can be summarized as follows:

Polymerization of a first monomer (e.g., styrene) using a suitable initiator to form a macroinitiator with active chain ends. rsc.org

Isolation and purification of the macroinitiator.

Introduction of the second monomer (e.g., this compound) to the macroinitiator in a new polymerization step. rsc.orgcmu.edu

This method allows for the creation of diblock or triblock copolymers with distinct segments, where the poly(this compound) block provides a handle for further chemical modification through its pendant chloro groups.

Macroinitiator Synthesis and Polymerization

An alternative to sequential addition is to first synthesize a homopolymer or copolymer of this compound and then use this polymer as a macroinitiator for the polymerization of a second monomer. The pendant chloropropyl groups along the polymer backbone can be converted into initiating sites for techniques like ATRP.

For example, a homopolymer of this compound, poly(this compound) or P(CPMA), can be synthesized via conventional or controlled radical polymerization. The chlorine atoms on the side chains, while not as reactive as the terminal halogens typically used in ATRP, can under certain conditions initiate the polymerization of other monomers, leading to the formation of graft copolymers.

A more common approach involves synthesizing a copolymer containing a small fraction of monomers with initiating functionalities. For instance, poly[(vinyl chloride)-co-(vinyl chloroacetate)] has been used as a macroinitiator for the ATRP of monomers like styrene, methyl acrylate, and butyl acrylate. cmu.edu The chloroacetate (B1199739) groups act as the initiating sites from which the new polymer chains are grown. cmu.edu Similarly, a copolymer of methyl methacrylate and this compound could be synthesized, and the chloropropyl groups could subsequently be used to initiate the polymerization of another monomer, effectively creating a graft copolymer. The synthesis of a poly(2-hydroxyethyl methacrylate) (PHEMA) based macroinitiator for ATRP has also been demonstrated, which is then used to create ABA triblock copolymers. ijpras.com

The synthesis of a macroinitiator from a functional monomer like this compound allows for the creation of polymers with complex architectures, where the properties of the backbone and the grafted chains can be independently tailored.

Graft Copolymerization from Modified Substrates

Graft copolymerization is a powerful technique to modify the surface properties of various materials. This "grafting from" approach involves anchoring initiator sites onto a substrate surface, from which polymer chains are then grown. The chloropropyl group of this compound or related silane (B1218182) coupling agents is ideal for this purpose, enabling the covalent attachment of polymers to inorganic or organic substrates.

A common strategy involves first modifying the substrate with a molecule containing a reactive group that can initiate polymerization. For example, (3-chloropropyl)trimethoxysilane (CPTMS) can be used to functionalize surfaces rich in hydroxyl groups, such as silica (B1680970) or halloysite (B83129) nanotubes (HNTs). mdpi.com The trimethoxysilyl group reacts with the surface hydroxyls, creating a covalent bond and leaving the chloropropyl group available on the surface. These surface-bound chloro groups can then act as initiating sites for surface-initiated ATRP (SI-ATRP) of a desired monomer.

A study on the grafting of CPTMS onto HNTs investigated the optimization of the grafting process by varying solvents and catalysts. mdpi.com Toluene was found to be an effective solvent, and the addition of catalysts like triethylamine (B128534) and ammonium (B1175870) hydroxide (B78521) enhanced the degree of grafting. mdpi.com

| Solvent | Grafting Degree (%) |

| Ethanol | 10.75 |

| Toluene | 24.29 |

| Tetrahydrofuran | 11.00 |

| 1,4-Dioxane | 14.30 |

| n-Hexane | 15.32 |

Data sourced from a study on grafting (3-chloropropyl)trimethoxysilane onto halloysite nanotubes. mdpi.com

Similarly, organic substrates like polyester (B1180765) fabrics can be modified. Research has shown the grafting of a related monomer, 3-chloro-2-hydroxypropyl acrylate (CHPA), onto polyester fabric using a chemical initiator ((NH4)2S2O8). researchgate.net This process improves properties like hygroscopicity and dyeability of the fabric. researchgate.net The grafted polymer chains alter the surface chemistry of the polyester fibers, demonstrating the versatility of this approach for modifying material properties. researchgate.net

Network Polymerization and Crosslinking with Multifunctional Monomers

Network polymers, or thermosets, are formed when polymer chains are crosslinked to form a three-dimensional structure. This compound can be incorporated into such networks to impart specific properties or to provide reactive sites for post-crosslinking modifications. This is typically achieved by copolymerizing the monofunctional CPMA with a multifunctional monomer that acts as a crosslinking agent.

Multifunctional (meth)acrylates, such as trimethylolpropane (B17298) trimethacrylate (TRIM), are common crosslinkers. mdpi.com In a typical network polymerization, a mixture of a monofunctional monomer, a multifunctional crosslinker, and a radical initiator is polymerized. The crosslinker connects the growing polymer chains, leading to the formation of an insoluble and infusible network.

A study on the copolymerization of 3-(trimethoxysilyl)propyl methacrylate (TMPSM), a monomer with a structure related to CPMA, with the crosslinker TRIM, demonstrated the formation of porous microspheres. mdpi.com The porosity of these materials could be controlled by the choice of porogenic solvent used during the polymerization. mdpi.com

| Porogenic Solvent | Specific Surface Area (m²/g) |

| Toluene | 382 - 457 |

| Chlorobenzene | 357 - 500 |

Data from the synthesis of porous copolymers of 3-(trimethoxysilyl)propyl methacrylate and trimethylolpropane trimethacrylate. mdpi.com

The inclusion of functional monomers like CPMA within these networks is highly advantageous. The pendant chloropropyl groups are distributed throughout the polymer network and can be used for subsequent chemical reactions. This allows for the tuning of the network's properties after its initial formation, for example, by grafting other molecules or by creating additional crosslinks, which can enhance the mechanical or thermal stability of the material. Photopolymerization is another widely used technique for creating crosslinked networks, especially in applications like dental materials and coatings, where rapid curing is required. nih.govnih.gov

Post Polymerization Functionalization and Derivatization of Poly 3 Chloropropyl 2 Methylprop 2 Enoate

Substitution Reactions on the Polymeric Chloropropyl Groups

The cornerstone of modifying poly(3-chloropropyl 2-methylprop-2-enoate) lies in the nucleophilic substitution of the chloride on the propyl side chain. This versatile reaction allows for the covalent attachment of a wide range of functional groups, thereby tuning the polymer's physical and chemical properties.

Introduction of Amine Functionalities

The reaction of the pendant chloropropyl groups with various amine-containing nucleophiles is a straightforward and efficient method for introducing primary, secondary, tertiary, or even quaternary ammonium (B1175870) groups onto the polymer backbone. These modifications can dramatically alter the polymer's solubility, charge density, and reactivity.

A notable example involves the modification of poly(3-chloro-2-hydroxypropyl methacrylate) (P(CHPMA)) microgels, a polymer structurally similar to poly(this compound), with amine-rich compounds. hacettepe.edu.tr In one such study, P(CHPMA) microgels were synthesized via surfactant-free emulsion polymerization and subsequently modified with tris(2-aminoethyl)amine (B1216632) (TAEA) and poly(ethyleneimine) (PEI). hacettepe.edu.tr The reaction proceeds via a nucleophilic attack of the amine on the carbon bearing the chlorine atom, leading to the displacement of the chloride and the formation of a carbon-nitrogen bond. This functionalization results in microgels with a high density of amino groups, which can be utilized for applications such as metal ion chelation or as a support for further chemical transformations. hacettepe.edu.tr

The degree of amination can be controlled by reaction conditions such as the concentration of the amine, temperature, and reaction time. The resulting amine-functionalized polymers have shown potential in various fields, including as gene delivery vectors, where the cationic nature of the protonated amines facilitates the complexation with anionic DNA. rsc.org

Table 1: Examples of Amine Functionalization on Related Polymethacrylates

| Amine Reagent | Polymer Backbone | Reaction Conditions | Resulting Functionality | Reference |

| Tris(2-aminoethyl)amine (TAEA) | Poly(3-chloro-2-hydroxypropyl methacrylate) | Not specified | Pendant polyamine groups | hacettepe.edu.tr |

| Poly(ethyleneimine) (PEI) | Poly(3-chloro-2-hydroxypropyl methacrylate) | Not specified | Grafted PEI chains | hacettepe.edu.tr |

| 1,2-Ethanediamine | Poly(glycidyl methacrylate) | Not specified | Pendant amino and hydroxyl groups | rsc.org |

| Diethylenetriamine | Poly(glycidyl methacrylate) | Not specified | Pendant polyamine and hydroxyl groups | rsc.org |

Attachment of Thiol Groups

The introduction of thiol functionalities onto the polymer backbone can be achieved through the reaction of the chloropropyl group with a thiol-containing nucleophile, such as sodium hydrosulfide (B80085) or various thiols in the presence of a base. This modification opens up possibilities for subsequent "click" chemistry reactions, such as thiol-ene or thiol-Michael additions, which are known for their high efficiency and selectivity.

While direct thiolation of poly(this compound) is not extensively documented, the analogous reaction on similar electrophilic polymer backbones is well-established. For instance, the reaction of polymers containing epoxide groups, which can be formed from the chloropropyl group, with thiols is a common strategy. google.com This reaction proceeds via the ring-opening of the epoxide by the thiol, resulting in a β-hydroxy thioether linkage. google.com This approach offers a pathway to introduce thiol groups for further functionalization, such as the attachment of biomolecules or the formation of crosslinked networks.

Formation of Hydroxyl or Ether Linkages

The chloropropyl group can be converted to a hydroxyl group through hydrolysis under basic conditions, for example, using an aqueous solution of a strong base like sodium hydroxide (B78521). This reaction transforms the polymer into a more hydrophilic material.

Alternatively, ether linkages can be formed by reacting the chloropropyl group with an alkoxide or a phenoxide through a Williamson ether synthesis-type reaction. This allows for the introduction of a wide variety of side chains, including alkyl, aryl, or even other polymer chains, which can significantly impact the polymer's properties such as its glass transition temperature and solubility.

A related approach involves the synthesis of poly(2,3-dihydroxypropyl methacrylate) brushes. elsevierpure.com In this method, a protected monomer, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (B99206), is first polymerized from a surface. elsevierpure.com The subsequent deprotection under acidic conditions yields the desired poly(2,3-dihydroxypropyl methacrylate) brush, showcasing a pathway to polyols from a related starting material. elsevierpure.com

Conversion to Epoxy Groups

The 3-chloropropyl group, particularly in the form of a 3-chloro-2-hydroxypropyl moiety as seen in the polymer derived from 3-chloro-2-hydroxypropyl methacrylate, is a direct precursor to a glycidyl (B131873) (epoxy) group. rsc.org This transformation is typically achieved by an intramolecular cyclization reaction under basic conditions. A base, such as a basic carbonate compound in a polar solvent, is used to deprotonate the hydroxyl group, which then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing it to form the three-membered epoxide ring. google.com

A patent describes the production of glycidyl (meth)acrylate from 3-chloro-2-hydroxypropyl (meth)acrylate, highlighting the feasibility of this reaction on the monomer level. google.com Applying this chemistry to the polymer backbone would convert poly(3-chloro-2-hydroxypropyl 2-methylprop-2-enoate) into poly(glycidyl 2-methylprop-2-enoate), a highly valuable and reactive polymer scaffold. The resulting pendant epoxy groups are susceptible to ring-opening reactions with a wide variety of nucleophiles, including amines, thiols, and carboxylic acids, providing a versatile platform for further functionalization. mdpi.com

Synthesis of Polymer-Bound Reagents and Catalysts

Poly(this compound) and its derivatives are excellent candidates for the synthesis of polymer-supported reagents and catalysts. The key advantage of using a polymer support is the ease of separation of the reagent or catalyst from the reaction mixture, which simplifies product purification and allows for the potential recycling and reuse of the supported species. princeton.edu

The chloropropyl group can be functionalized with a ligand or a catalytically active molecule. For example, a chiral ligand could be attached to the polymer backbone to create a heterogeneous asymmetric catalyst. The resulting polymer-bound catalyst can be used in a continuous flow reactor, offering advantages in terms of process efficiency and automation. princeton.edu While specific examples utilizing poly(this compound) are not abundant, the principles are well-established with other functional polymers like polystyrene. princeton.edu The synthetic strategies developed for other polymer supports can be readily adapted.

Grafting of New Polymer Chains from the Polymeric Backbone

The "grafting from" approach is a powerful technique to create well-defined graft copolymers with a high grafting density. This method involves the initiation of a new polymer chain growth directly from the backbone of a pre-existing polymer. The chloropropyl groups on poly(this compound) can be converted into polymerization-initiating sites.

For instance, the chlorine atom can be transformed into an atom transfer radical polymerization (ATRP) initiator. This can be achieved by reacting the pendant hydroxyl group (after hydrolysis of the chloro group and subsequent protection/deprotection steps if necessary) with an acyl halide that contains a bromine or chlorine atom suitable for ATRP initiation, such as 2-bromoisobutyryl bromide. Once the macroinitiator is prepared, a second monomer can be polymerized from these sites, leading to the formation of a graft copolymer. This technique allows for precise control over the length and composition of the grafted chains.

Numerous studies have demonstrated the synthesis of graft copolymers from various polymer backbones using ATRP. For example, graft copolymers of poly(vinyl chloride) with styrene (B11656) and (meth)acrylates have been synthesized by utilizing chloroacetate (B1199739) groups on the PVC backbone as ATRP initiators. nih.gov A similar strategy could be employed with poly(this compound) to create a diverse range of graft copolymers with tailored properties.

Surface Modification of Polymeric Materials

The inherent properties of a polymer can be significantly enhanced or altered by modifying its surface chemistry. For poly(this compound), the pendant chloropropyl groups serve as reactive handles for a variety of chemical transformations, allowing for the covalent attachment of different molecules and the fabrication of complex surface architectures.

Fabrication of Polymer Brushes via Surface-Initiated Polymerization

Surface-initiated polymerization (SIP) is a powerful "grafting from" technique used to grow polymer chains directly from a substrate, resulting in a dense layer of end-tethered polymers known as a polymer brush. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a commonly employed controlled radical polymerization method for this purpose, offering precise control over the polymer brush thickness, grafting density, and composition.

The process begins with the immobilization of an ATRP initiator on a substrate surface. Subsequently, the monomer, this compound, is polymerized from these initiator sites in the presence of a catalyst system, typically a copper complex. The "living" nature of ATRP allows for the synthesis of well-defined polymer brushes with predictable molecular weights and low polydispersity. The thickness and grafting density of the resulting poly(this compound) brushes are crucial parameters that dictate their physical and chemical properties. These parameters can be controlled by adjusting reaction conditions such as monomer concentration, polymerization time, and initiator density on the surface.